Isoline
Overview
Description
Isoline: is a naturally occurring alkaloid found in various plant species. It belongs to the class of isoquinoline alkaloids, which are known for their diverse pharmacological properties. This compound has been studied for its potential therapeutic applications, particularly in the fields of medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Extraction from Natural Sources: Isoline can be extracted from plants that naturally produce this compound. The extraction process typically involves solvent extraction followed by purification steps such as chromatography.
Chemical Synthesis: this compound can also be synthesized through chemical reactions. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources, followed by purification processes to obtain the compound in its pure form. Chemical synthesis methods are also employed, especially when the natural sources are limited or the demand for the compound is high.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of reduced isoquinoline derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups on the isoquinoline ring are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
Chemistry: Isoline is used as a precursor in the synthesis of various complex organic molecules
Biology: In biological research, this compound is studied for its effects on cellular processes. It has been shown to interact with various enzymes and receptors, making it a useful tool for studying biochemical pathways.
Medicine: this compound has potential therapeutic applications due to its pharmacological properties. It has been investigated for its analgesic, anti-inflammatory, and anticancer activities. Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications.
Mechanism of Action
Isoline exerts its effects through interactions with specific molecular targets in the body. It can bind to receptors and enzymes, modulating their activity and influencing various physiological processes. The exact mechanism of action depends on the specific application and the target molecules involved. For example, in its analgesic activity, this compound may interact with opioid receptors, while its anticancer effects may involve inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Isoquinoline: The parent compound of isoline, isoquinoline shares a similar structure but lacks the specific functional groups present in this compound.
Papaverine: Another isoquinoline alkaloid, papaverine is used as a vasodilator and has different pharmacological properties compared to this compound.
Berberine: A well-known isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
Uniqueness of this compound: this compound is unique due to its specific functional groups and the resulting pharmacological properties. While it shares a common structural framework with other isoquinoline alkaloids, its distinct chemical modifications confer unique biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[(1R,4R,6R,7S,17R)-4-ethyl-4-hydroxy-6,7-dimethyl-3,8-dioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-en-7-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO7/c1-5-20(25)10-12(2)19(4,28-13(3)22)17(23)26-11-14-6-8-21-9-7-15(16(14)21)27-18(20)24/h6,12,15-16,25H,5,7-11H2,1-4H3/t12-,15-,16-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLGZMTXKJYONK-ACLXAEORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)OC(=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@H]([C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)OC(=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952412 | |
Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30000-36-3 | |
Record name | Isoline (alkaloid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30000-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoline (alkaloid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030000363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-Hydroxy-11,16-dioxo-15,20-dihydrosenecionan-12-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80952412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGE82EDN24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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